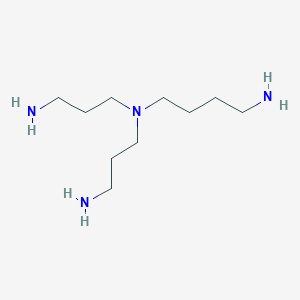

N,N-bis(3-aminopropyl)butane-1,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N(4)-aminopropylspermidine is a polyazaalkane that is spermidine in which the amino hydrogen at postion 4 is replaced by a 3-aminopropyl group It has a role as a bacterial metabolite. It is a polyazaalkane, a primary amino compound and a tertiary amino compound. It derives from a spermidine. It is a conjugate acid of a N(4)-aminopropylspermidine(4+).

Applications De Recherche Scientifique

Reactivity with Palladium(II) and Platinum(II) Salts

The reactivity of N,N-bis(3-aminopropyl)butane-1,4-diamine (spermine) with palladium(II) and platinum(II) salts has been studied. This research contributes to the understanding of how polyamines like spermine interact with these metals, leading to a variety of PdII and PtII complexes. These findings are important for applications in coordination chemistry and materials science (Codina et al., 1999).

Synthesis of Diamines and Diamino Ethers

A method for synthesizing 1,4-N,N-bis(alkylamino)butanes, including compounds related to N,N-bis(3-aminopropyl)butane-1,4-diamine, has been developed. This process involves hydrogenation of corresponding butadienes and cyclooctadienes. Such syntheses are foundational in developing new diamines and diamino ethers for various industrial and research applications (Chekulaeva et al., 1967).

Role in Coordination Chemistry

Research on hexadentate ligands, including derivatives of butane-1,4-diamine, reveals their importance in forming complexes with transition metal ions. This research is crucial in the field of coordination chemistry, where such ligands play a role in stabilizing various metal complexes (Hall et al., 2011).

Self-Assembly in Bolaamphiphiles

Study of the self-assembly of a 1,12-[N,N-bis(3-aminopropyl)-1,4-butane diamine] dodecane in aqueous media has shown that it forms unique nonbilayer nanoparticles and highly hydrated sponge-like structures. This research offers insights into the behavior of bolaamphiphiles in aqueous environments, which is valuable for nanotechnology and material science (Watson, 2004).

Hydrogen Bonded Interactions in Atmosphere

The molecular interaction between butane-1,4-diamine and sulfuric acid has been studied, showing that it forms stable complexes, potentially impacting atmospheric chemistry and environmental science. This research is significant in understanding the role of such compounds in atmospheric processes (Elm et al., 2016).

Gene Delivery Systems

Research on gene therapy has shown that C12 spermine amphiphiles, derivatives of butane-1,4-diamine, are effective in gene formulation and tumour transfection. This is a significant advancement in the development of safe and efficient gene delivery systems for medical applications (Kan et al., 2005).

Fluorescent Sensors Development

The development of fluorescent sensors using butane-1,4-diamine derivatives for detecting explosives in water showcases its application in security and environmental monitoring. This research highlights the potential of such compounds in the creation of sensitive and selective detection systems (Chakraborty & Mandal, 2018).

Propriétés

Nom du produit |

N,N-bis(3-aminopropyl)butane-1,4-diamine |

|---|---|

Formule moléculaire |

C10H26N4 |

Poids moléculaire |

202.34 g/mol |

Nom IUPAC |

N',N'-bis(3-aminopropyl)butane-1,4-diamine |

InChI |

InChI=1S/C10H26N4/c11-5-1-2-8-14(9-3-6-12)10-4-7-13/h1-13H2 |

Clé InChI |

CAARYRKDWMNHCB-UHFFFAOYSA-N |

SMILES canonique |

C(CCN(CCCN)CCCN)CN |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,E)-1-[7-(1,3-Benzodioxol-5-yl)-2,6-heptadienoyl]piperidine](/img/structure/B1250526.png)

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)

![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)